molecular formula C13H8ClNO3 B1236276 5-Chloro-1,3-dihydroxy-10H-acridin-9-one CAS No. 273943-69-4

5-Chloro-1,3-dihydroxy-10H-acridin-9-one

Cat. No. B1236276
M. Wt: 261.66 g/mol
InChI Key: FNIGHIXUKIHUMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249249B2

Procedure details

A 250-mL sealed reactor was charged with 2-amino-3-chlorobenzoic acid (8.58 g, 50 mmol, and 1,3,5-trihydroxybenzene (110 mg, 1.0 mmol). The mixture was then heated to 230° C. for 40 min. The solids melted after ˜10 minutes and stayed as liquid for ˜1 minute before solidifying again. The mixture was cooled to room temperature and acetone (600 mL) was used to break the solids and transferred to a 1-L Erlenmeyer flask. The slurry was stirred for 30 minutes with periodic breaking of the solid with a spatula2. The solid was filtered and washed with acetone (200 mL), affording a dark yellow to brown powder. The powder was then triturated in hot methanol (1.5 L) at 60° C. for 30 minutes and filtered after the slurry cooled to ˜30° C. and washed with methanol (200 mL) to afford the product 3 (4.87 g, 37%) as yellow solid. 1H NMR (DMSO-d6): 6.06 (1H, d, J=2.3), 6.81 (1H, d, J=2.0), 7.23 (1H, t, J=8.1), 7.87 (1H, d, J=7.3), 8.11 (1H, d, J=7.3), 10.64 (1H, s), 10.97 (1H, s): LC-MS: m/z+1=262.1.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
110 mg
Type
reactant
Reaction Step One
[Compound]
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
600 mL
Type
solvent
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:10]([Cl:11])=[CH:9][CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=O.[OH:12][C:13]1[CH:18]=[C:17](O)[CH:16]=[C:15]([OH:20])[CH:14]=1>CC(C)=O>[Cl:11][C:10]1[CH:9]=[CH:8][CH:7]=[C:3]2[C:2]=1[NH:1][C:17]1[CH:16]=[C:15]([OH:20])[CH:14]=[C:13]([OH:12])[C:18]=1[C:4]2=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C(=O)O)C=CC=C1Cl
Name
Quantity
110 mg
Type
reactant
Smiles
OC1=CC(=CC(=C1)O)O
Step Two
Name
1-L
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
600 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
230 °C
Stirring
Type
CUSTOM
Details
The slurry was stirred for 30 minutes with periodic breaking of the solid with a spatula2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 250-mL sealed reactor
WAIT
Type
WAIT
Details
stayed as liquid for ˜1 minute
Duration
1 min
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with acetone (200 mL)
CUSTOM
Type
CUSTOM
Details
affording a dark yellow to brown powder
CUSTOM
Type
CUSTOM
Details
The powder was then triturated in hot methanol (1.5 L) at 60° C. for 30 minutes
Duration
30 min
FILTRATION
Type
FILTRATION
Details
filtered after the slurry
TEMPERATURE
Type
TEMPERATURE
Details
cooled to ˜30° C.
WASH
Type
WASH
Details
washed with methanol (200 mL)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
ClC1=C2NC=3C=C(C=C(C3C(C2=CC=C1)=O)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.87 g
YIELD: PERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.